Home > Products > Screening Compounds P119973 > Calcium 5'-inosinate
Calcium 5'-inosinate - 3387-37-9

Calcium 5'-inosinate

Catalog Number: EVT-1786800
CAS Number: 3387-37-9
Molecular Formula: C10H11CaN4O8P
Molecular Weight: 386.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Calcium 5'-inosinate is derived from inosinic acid, which can be obtained through fermentation processes using specific microbial strains. These strains are capable of converting substrates into inosinic acid, which can then be chemically modified to produce its calcium salt form. The fermentation process typically involves microorganisms such as Corynebacterium species or Micrococcus species that are known for their ability to synthesize purine nucleotides efficiently.

Classification

Calcium 5'-inosinate falls under the category of food additives and is classified as a flavor enhancer. It is recognized by various food safety authorities globally and is assigned an E number (E630) for regulatory purposes. The compound is also categorized as a nucleotide and is part of the broader class of ribonucleotides.

Synthesis Analysis

Methods

The synthesis of calcium 5'-inosinate can be achieved through several methods, primarily involving fermentation followed by purification processes. The general steps include:

  1. Fermentation: Utilizing specific microbial strains to produce inosinic acid from substrates such as glucose or other carbon sources.
  2. Purification: The fermentation broth containing inosinic acid undergoes purification processes, which may include filtration and crystallization to isolate the acid.
  3. Salification: Inosinic acid is then reacted with calcium hydroxide or calcium carbonate to produce calcium 5'-inosinate.

Technical Details

The fermentation process typically occurs under controlled conditions (temperature, pH, oxygen levels) to optimize yield and purity. For instance, Corynebacterium species are cultured in nutrient-rich media at temperatures ranging from 30°C to 40°C. After fermentation, the broth is treated to precipitate impurities before crystallization of the final product.

Molecular Structure Analysis

Structure

Calcium 5'-inosinate has a complex molecular structure characterized by its nucleotide backbone. The molecular formula can be represented as C10H12N4O8PCa\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_8\text{P}\cdot \text{Ca}. Its structure consists of a ribose sugar attached to a purine base (hypoxanthine) and phosphate groups.

Data

  • Molecular Weight: Approximately 410 g/mol (including calcium).
  • IUPAC Name: Calcium (2R,3S,4R)-2-amino-6-oxo-1H-purine-9(6H)-olate 5-phosphate.
  • Solubility: Soluble in water, with solubility influenced by pH and temperature.
Chemical Reactions Analysis

Reactions

Calcium 5'-inosinate can participate in various biochemical reactions typical of nucleotides:

  1. Hydrolysis: It can be hydrolyzed back to inosinic acid under acidic conditions.
  2. Phosphorylation: The phosphate group can be transferred to other substrates in metabolic pathways.
  3. Dephosphorylation: Enzymatic reactions can remove phosphate groups, converting it into inosine.

Technical Details

The stability of calcium 5'-inosinate under different pH conditions affects its reactivity. It tends to be more stable at neutral pH but may degrade under highly acidic or basic conditions.

Mechanism of Action

Process

Calcium 5'-inosinate enhances flavor primarily through its action on taste receptors that detect umami flavors. When consumed, it dissociates into its constituent ions, which interact with taste receptors on the tongue, signaling the presence of savory flavors.

Data

Research indicates that when combined with other nucleotides such as disodium guanylate, the synergistic effect significantly enhances flavor perception compared to each compound used alone.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Generally odorless.
  • Taste: Imparts a savory umami flavor.

Chemical Properties

  • pH Range: Stable within a pH range of 6 to 8.
  • Melting Point: Decomposes upon heating rather than melting.
  • Solubility: Highly soluble in water; solubility decreases with increasing ionic strength.

Relevant analyses indicate that the compound's properties make it suitable for use in food applications where flavor enhancement is desired without altering the fundamental taste profile.

Applications

Scientific Uses

Calcium 5'-inosinate finds applications primarily in the food industry as a flavor enhancer. It is often used in savory products such as soups, sauces, and processed meats due to its ability to enhance umami flavors when combined with other nucleotides like disodium guanylate or monosodium glutamate.

Additionally, it has potential applications in nutritional supplements aimed at improving palatability for patients requiring specialized diets or those with reduced appetite.

Historical Context and Regulatory Evolution of Nucleotide-Based Flavor Enhancers

Emergence of Calcium 5'-Inosinate in Global Food Systems

Calcium 5'-inosinate (E633) emerged as a critical flavor enhancer in the mid-20th century alongside advances in nucleotide chemistry. This calcium salt of inosinic acid was commercialized to augment savory umami profiles in processed foods, particularly in meat-based products and savory snacks. Initial production relied on direct extraction from animal sources such as sardines or meat byproducts, where inosinic acid naturally occurs as a ribonucleotide degradation product [4] [6]. By the 1970s, technological shifts enabled microbial fermentation using Bacillus subtilis strains to convert sugar substrates into inosine-5'-monophosphate, subsequently complexed with calcium ions. This transition supported scalable production for global food industries while accommodating vegetarian preferences when plant-derived media (e.g., tapioca starch) replaced animal-based precursors [6]. The compound’s functional advantage lies in its synergistic capacity: When combined with monosodium glutamate (MSG) or disodium guanylate (E627), it lowers umami detection thresholds by 50–100×, enabling reduced sodium content while maintaining flavor intensity [6].

Table 1: Evolution of Calcium 5'-Inosinate Production Methods

EraPrimary SourceProduction MethodKey Advantage
1950–1970Animal tissues (sardines)Hydrolysis & precipitationHigh nucleotide purity
1970–presentBacterial fermentationBacillus spp. culture on glucose/starchScalability; vegetarian compliance
2000–presentEnzymatic modificationRNA degradation via nuclease P1Cost efficiency; >90% yield

Regulatory Milestones in the Classification of E633 Under EU and Codex Alimentarius Frameworks

The classification of E633 within international regulatory frameworks reflects divergent risk-assessment philosophies. The Codex Alimentarius Commission (under FAO/WHO) first codified Calcium 5'-inosinate in GSFA Online as a Table 3 additive, permitting its use under Good Manufacturing Practice (GMP) across 60+ food categories—including dairy analogues, canned vegetables, and baked goods—without quantitative limits [1]. This GMP-based approach assumes self-regulation by manufacturers to achieve technical necessity without overuse. By contrast, the EU’s Regulation (EC) No 1333/2008 designated E633 for specific categories (e.g., seasonings, soups, snacks) with maximum thresholds (e.g., 500 mg/kg in ready-to-eat cereals) [7]. A pivotal divergence emerged in labeling: EU mandates origin disclosure (e.g., "from animal sources") absent in Codex guidelines. Harmonization efforts culminated in the Class Names and the International Numbering System for Food Additives (CXG 36-1989), aligning E633’s INS number globally but preserving regional application variances [1] [7].

Table 2: Regulatory Comparison for E633

FrameworkScope of ApprovalLabeling RequirementsKey Food Categories
Codex AlimentariusGMP-limited in 62 categoriesGeneric "flavor enhancer"Dairy analogues, meat products, sauces, soups
European UnionCategory-specific quantitative limitsSource disclosure (animal/vegetable)Seasonings (12.2.2), snacks (15.0), soups (12.5)
US FDAGRAS (independent of INS)None beyond standard additive labelingNot specified in search results

Comparative Analysis of Ribonucleotide Re-Evaluation Protocols (2010–2024)

The EFSA re-evaluation of ribonucleotides (E626–635) exemplifies rigorous post-market surveillance protocols. Initiated under Regulation (EU) No 257/2010, the process mandated retrospective safety and usage reassessments for additives approved pre-2009 [7]. For E633, Phase I (2010–2016) compiled usage data via industry surveys, revealing application variances between member states. Phase II (2017–2023) prioritized mechanistic studies on nucleotide metabolism and exposure reassessment using FoodEx2 dietary models. Notably, EFSA’s 2023 Call for Data (closing March 2024) introduced novel requirements:

  • Usage-Level Transparency: Mandatory submission of additive concentrations per food category via standardized AddUseLevTemplate
  • Non-Usage Declarations: Documentation where E633 is technically feasible but unused
  • Operon-Derived Impurity Screening: Assessment of co-purified guanylates in calcium 5'-ribonucleotide (E634) mixtures [7]This contrasts with Codex’s passive JECFA Evaluation system, which relies on voluntary member-state dossiers without compulsory re-evaluation intervals. The EFSA protocol’s emphasis on real-world exposure data and manufacturing process audits represents a proactive evolution from hazard-based to risk-centric governance [7].

Properties

CAS Number

3387-37-9

Product Name

Calcium 5'-inosinate

IUPAC Name

calcium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

Molecular Formula

C10H11CaN4O8P

Molecular Weight

386.27 g/mol

InChI

InChI=1S/C10H13N4O8P.Ca/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1

InChI Key

ZLHWLLPKQPKYJD-MCDZGGTQSA-L

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Ca+2]

Solubility

Sparingly soluble in wate

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Ca+2]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.